3-(Piperidin-4-yl)benzonitrile

Description

The exact mass of the compound 3-(Piperidin-4-yl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Piperidin-4-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperidin-4-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

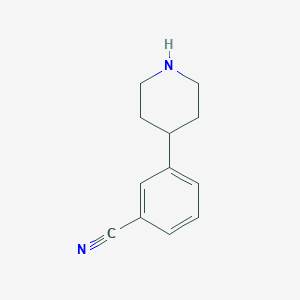

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11/h1-3,8,11,14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSINBIMKXOMGDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70614052 | |

| Record name | 3-(Piperidin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370864-72-5 | |

| Record name | 3-(Piperidin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 370864-72-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Piperidin-4-yl)benzonitrile: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential therapeutic applications of 3-(Piperidin-4-yl)benzonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a summary of its physicochemical properties, a detailed plausible synthesis protocol, and an exploration of its potential biological activities based on structurally related compounds. The guide also features mandatory visualizations, including its chemical structure and a proposed signaling pathway, to facilitate a deeper understanding of its potential pharmacological relevance.

Chemical Identity and Properties

3-(Piperidin-4-yl)benzonitrile is a heterocyclic organic compound featuring a piperidine ring attached to a benzonitrile moiety.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 3-(Piperidin-4-yl)benzonitrile | Inferred |

| CAS Number | 370864-72-5 | [1][2] |

| Molecular Formula | C₁₂H₁₄N₂ | [3] |

| Molecular Weight | 186.25 g/mol | [3] |

| SMILES | N#Cc1cccc(c1)C2CCNCC2 | Inferred |

Table 2: Physicochemical Properties (Predicted)

| Property | Value | Notes |

| Melting Point | Not available | Data not found in the public domain. |

| Boiling Point | Not available | Data not found in the public domain. |

| Solubility | Not available | Expected to be soluble in organic solvents like DMSO and methanol. |

| pKa | Not available | The piperidine nitrogen is basic. |

Chemical Structure

The structure of 3-(Piperidin-4-yl)benzonitrile consists of a central piperidine ring, which is a saturated six-membered heterocycle containing one nitrogen atom. A benzonitrile group is attached to the 4-position of this piperidine ring. The benzonitrile moiety is a benzene ring substituted with a nitrile (-C≡N) group at the meta-position relative to the piperidine attachment point.

Caption: 2D Chemical Structure of 3-(Piperidin-4-yl)benzonitrile.

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis

A potential synthesis could be achieved via a Suzuki or a Buchwald-Hartwig cross-coupling reaction. Here, a plausible multi-step synthesis is outlined:

Step 1: N-protection of 4-piperidone.

-

Dissolve 4-piperidone hydrochloride in a suitable solvent such as dichloromethane.

-

Add a base, for example, triethylamine, to neutralize the hydrochloride salt.

-

Introduce a protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work up the reaction mixture by washing with water and brine, followed by drying over anhydrous sodium sulfate and solvent evaporation to yield N-Boc-4-piperidone.

Step 2: Wittig or Horner-Wadsworth-Emmons reaction.

-

Prepare a phosphonium ylide or a phosphonate carbanion from a suitable haloacetonitrile.

-

React the N-Boc-4-piperidone with the ylide or carbanion in an appropriate solvent like tetrahydrofuran (THF) to form an intermediate with an exocyclic double bond and a nitrile group.

Step 3: Reduction of the double bond.

-

Hydrogenate the intermediate from Step 2 using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This will reduce the double bond to a single bond, yielding N-Boc-4-(cyanomethyl)piperidine.

Step 4: Deprotection of the piperidine nitrogen.

-

Treat the N-Boc-4-(cyanomethyl)piperidine with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent, to remove the Boc protecting group.

-

Neutralize the resulting salt to obtain 4-(cyanomethyl)piperidine.

Step 5: Arylation of the piperidine.

-

Couple the 4-(cyanomethyl)piperidine with 3-bromobenzonitrile using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

-

The reaction would be carried out in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an inert solvent like toluene.

-

Purify the final product, 3-(Piperidin-4-yl)benzonitrile, using column chromatography.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure and the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the nitrile group (around 2220-2240 cm⁻¹) and the N-H bond of the piperidine ring.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final compound.

Potential Biological Activity and Signaling Pathways

Direct biological activity data for 3-(Piperidin-4-yl)benzonitrile is not extensively reported. However, the piperidine and benzonitrile moieties are present in numerous biologically active molecules. Structurally related compounds have shown potential as inhibitors of various enzymes and receptors.

Based on the activity of similar piperidinyl-benzonitrile derivatives, one potential area of interest is in the inhibition of kinases involved in cancer progression, such as VEGFR-2 and c-Met.[4] Another potential application, given the prevalence of the piperidine scaffold, is in the development of agents targeting the central nervous system.

Hypothetical Signaling Pathway: Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy. A molecule like 3-(Piperidin-4-yl)benzonitrile could potentially act as an inhibitor of this pathway.

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Experimental Workflows

General Workflow for Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of 3-(Piperidin-4-yl)benzonitrile based on the proposed synthetic route.

Caption: A generalized experimental workflow for synthesis and purification.

Conclusion

3-(Piperidin-4-yl)benzonitrile is a compound of interest for medicinal chemistry and drug discovery due to its structural motifs, which are common in pharmacologically active agents. While specific experimental data on its physical properties and biological activity are limited in publicly available literature, this guide provides a comprehensive overview based on its chemical structure and the properties of related compounds. The proposed synthetic route and the hypothetical biological target offer a starting point for further research into the therapeutic potential of this molecule. Further experimental validation is necessary to fully elucidate its chemical and biological profile.

References

Unraveling the In Vitro Profile of 3-(Piperidin-4-yl)benzonitrile: A Review of Available Data

For Immediate Release

Shanghai, China – December 27, 2025 – An in-depth review of publicly available scientific literature and chemical databases reveals a notable absence of specific in vitro mechanism of action studies for the compound 3-(Piperidin-4-yl)benzonitrile (CAS No. 370864-72-5). While the piperidine and benzonitrile moieties are common pharmacophores found in a wide array of biologically active molecules, this specific chemical entity appears primarily in the context of chemical synthesis and as a building block for more complex pharmaceutical agents. This technical guide summarizes the available information and contextualizes the potential pharmacological relevance of its core structural components.

Chemical Identity and Properties

3-(Piperidin-4-yl)benzonitrile is a chemical compound with the molecular formula C₁₂H₁₄N₂.[1][2] It features a piperidine ring connected at its 4-position to a benzonitrile group at the 3-position of the phenyl ring. Its chemical structure is well-documented and the compound is commercially available from various suppliers.[3][4]

Presence in Scientific Literature and Patents

Searches of scientific databases and patent literature indicate that 3-(Piperidin-4-yl)benzonitrile is predominantly cited as a chemical intermediate in the synthesis of more complex molecules. For instance, patent documents describe its use in the creation of derivatives with potential therapeutic applications, including but not limited to dipeptidyl peptidase-IV (DPP-IV) inhibitors and Akt inhibitors. However, these documents do not provide specific in vitro pharmacological data for 3-(Piperidin-4-yl)benzonitrile itself.

The broader classes of piperidine and benzonitrile derivatives have been investigated for a multitude of biological activities. Research on related structures has explored their potential as:

-

Anti-HIV and anti-tuberculosis agents.[5]

-

Antifungal compounds.

-

Inhibitors of the dopamine transporter (DAT).

-

Modulators of the GABAA receptor.

It is crucial to emphasize that these findings pertain to derivatives and not to 3-(Piperidin-4-yl)benzonitrile directly. The structure-activity relationship (SAR) can be highly specific, and the biological activity of a parent scaffold cannot be directly extrapolated to its individual, unfunctionalized form.

Postulated Areas for Future Investigation

Given the prevalence of the piperidine and benzonitrile motifs in medicinal chemistry, 3-(Piperidin-4-yl)benzonitrile could be a valuable starting point for drug discovery campaigns. A logical workflow for elucidating its potential in vitro mechanism of action would involve a series of screening and profiling assays.

Figure 1. A proposed experimental workflow for determining the in vitro mechanism of action.

Conclusion

References

- 1. chemscene.com [chemscene.com]

- 2. 304462-63-3 2-(Piperidin-4-YL)benzonitrile AKSci 8073CR [aksci.com]

- 3. 370864-72-5|3-(Piperidin-4-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 4. 3-(Piperidin-4-yl)benzonitrile | 370864-72-5 [chemicalbook.com]

- 5. Targeting HIV-TB coinfection by developing novel piperidin-4-substituted imines: Design, synthesis, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(Piperidin-4-yl)benzonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Piperidin-4-yl)benzonitrile, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Chemical Structure and Properties

IUPAC Name: 3-(Piperidin-4-yl)benzonitrile Molecular Formula: C₁₂H₁₄N₂ Molecular Weight: 186.25 g/mol CAS Number: 370864-72-5

The structure of 3-(Piperidin-4-yl)benzonitrile consists of a piperidine ring attached at its 4-position to a benzonitrile moiety at the 3-position. This combination of a saturated heterocyclic amine and an aromatic nitrile gives rise to a distinct spectroscopic fingerprint.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for 3-(Piperidin-4-yl)benzonitrile

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.4 - 7.7 | m | 4H | Aromatic protons (benzonitrile ring) |

| ~ 3.1 - 3.3 | m | 2H | Equatorial protons on C2 and C6 of piperidine |

| ~ 2.7 - 2.9 | m | 2H | Axial protons on C2 and C6 of piperidine |

| ~ 2.5 - 2.7 | m | 1H | Proton on C4 of piperidine |

| ~ 1.8 - 2.0 | m | 2H | Equatorial protons on C3 and C5 of piperidine |

| ~ 1.6 - 1.8 | m | 2H | Axial protons on C3 and C5 of piperidine |

| ~ 1.5 (broad) | s | 1H | N-H proton of piperidine |

Table 2: Predicted ¹³C NMR Data for 3-(Piperidin-4-yl)benzonitrile

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 - 145 | C-CN (benzonitrile) |

| ~ 129 - 135 | Aromatic CHs (benzonitrile) |

| ~ 118 - 120 | -C≡N (nitrile carbon) |

| ~ 112 - 115 | C3 of benzonitrile (ipso-carbon) |

| ~ 45 - 50 | C2 and C6 of piperidine |

| ~ 40 - 45 | C4 of piperidine |

| ~ 30 - 35 | C3 and C5 of piperidine |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorptions for 3-(Piperidin-4-yl)benzonitrile

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~ 3300 - 3500 | Medium, Broad | N-H | Stretching |

| ~ 3000 - 3100 | Medium | Aromatic C-H | Stretching |

| ~ 2850 - 2950 | Medium to Strong | Aliphatic C-H | Stretching |

| ~ 2220 - 2240 | Strong, Sharp | -C≡N (Nitrile) | Stretching[1] |

| ~ 1600, 1480 | Medium to Weak | C=C | Aromatic Ring Stretching |

| ~ 1100 - 1300 | Medium | C-N | Stretching |

The presence of a sharp, strong peak around 2230 cm⁻¹ is a characteristic feature of the nitrile group.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data for 3-(Piperidin-4-yl)benzonitrile

| m/z Ratio | Ion | Description |

| 186 | [M]⁺ | Molecular Ion |

| 187 | [M+1]⁺ | Due to the natural abundance of ¹³C |

| Key Fragments | Fragmentation of the piperidine ring and loss of HCN are expected. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like 3-(Piperidin-4-yl)benzonitrile.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals.[2]

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which is a common modern technique. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk. For a thin solid film, the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.[3]

-

Data Acquisition: A background spectrum of the empty instrument (or the clean ATR crystal/salt plate) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired.

-

Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas or liquid chromatography.

-

Ionization: An ionization technique is applied to generate charged molecules or molecular fragments. Electron Ionization (EI) is a common method that causes extensive fragmentation, providing structural information. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion more clearly.[4][5]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.[5]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart of the general workflow for spectroscopic analysis.

References

In Silico Modeling of 3-(Piperidin-4-yl)benzonitrile: A Technical Guide to Dopamine D4 Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of 3-(Piperidin-4-yl)benzonitrile, a scaffold of significant interest in medicinal chemistry due to its high affinity for the dopamine D4 receptor. The dopamine D4 receptor, a G protein-coupled receptor (GPCR) belonging to the D2-like family, is a key target in the development of therapeutics for various neurological and psychiatric disorders, including schizophrenia and ADHD.[1][2][3] This document details the computational methodologies, relevant quantitative data, experimental protocols for binding affinity determination, and the underlying signaling pathways.

Quantitative Data Summary: Receptor Binding Affinities

The binding affinity of 3-(Piperidin-4-yl)benzonitrile and its derivatives is a critical parameter in assessing their potential as selective ligands for the dopamine D4 receptor. The following tables summarize the inhibitor constant (Ki) values for representative compounds at various dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity.

| Compound | Target Receptor | Ki (nM) | Selectivity (D2/D4) |

| 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole | Dopamine D4 | ~1 | >500-fold |

| A series of 4-heterocyclylpiperidines | Dopamine D4 | Nanomolar range | >200-fold vs D3 |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Sigma σ1 | 1.45 | 290-fold vs σ2 |

Table 1: Binding affinities of selected piperidine derivatives at the Dopamine D4 receptor and other receptors. Data is indicative of the high affinity and selectivity achievable with the 3-(Piperidin-4-yl)benzonitrile scaffold.[4][5]

| Compound | Target Receptor | IC50 (nM) |

| A novel indole derivative | Smoothened (SMO) | Comparable to vismodegib |

Table 2: Inhibitory concentrations for a piperidine derivative at the Smoothened receptor, indicating the scaffold's potential for activity at other GPCRs.

In Silico Modeling Workflow

The in silico analysis of 3-(Piperidin-4-yl)benzonitrile binding to the dopamine D4 receptor typically follows a multi-step computational workflow. This process begins with preparing the ligand and receptor structures, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the complex.

References

- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 4. 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of 3-(Piperidin-4-yl)benzonitrile in Fragment-Based Library Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of the 3-(piperidin-4-yl)benzonitrile core as a versatile fragment for the synthesis of diverse chemical libraries. The strategic incorporation of the piperidine ring offers a three-dimensional scaffold amenable to a variety of synthetic modifications, while the benzonitrile moiety provides a key interaction point and a vector for further chemical exploration. This document provides a comprehensive overview of the synthesis of the core fragment, detailed protocols for library generation, and a discussion of the physicochemical properties and structure-activity relationships that underpin its application in modern drug discovery.

The 3-(Piperidin-4-yl)benzonitrile Core: A Privileged Fragment

The 3-(piperidin-4-yl)benzonitrile scaffold represents a valuable starting point for fragment-based drug discovery (FBDD). The piperidine moiety, a common motif in approved drugs, provides a saturated, sp3-rich core that can improve aqueous solubility and introduce favorable three-dimensional geometry into drug candidates. The nitrogen atom of the piperidine ring serves as a convenient handle for the introduction of a wide array of substituents, enabling the rapid generation of a library of diverse analogs. The 3-cyanophenyl group offers a planar aromatic system with a nitrile functionality that can participate in various non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.

Physicochemical Properties

The physicochemical properties of a fragment library are critical for its success in screening campaigns. The 3-(piperidin-4-yl)benzonitrile core and its derivatives generally adhere to the "Rule of Three," a set of guidelines for the properties of effective fragments. A representative analysis of a virtual library derived from this core is presented in Table 1.

| Property | 3-(Piperidin-4-yl)benzonitrile (Core) | Representative N-Acyl Derivative (e.g., N-acetyl) | Representative N-Aryl Derivative (e.g., N-phenyl) | Representative N-Alkyl Derivative (e.g., N-benzyl) |

| Molecular Weight ( g/mol ) | 186.25 | 228.29 | 262.34 | 276.37 |

| cLogP | 1.8 | 1.5 | 3.1 | 3.4 |

| Hydrogen Bond Donors | 1 | 0 | 0 | 0 |

| Hydrogen Bond Acceptors | 2 | 2 | 2 | 2 |

| Rotatable Bonds | 1 | 2 | 2 | 3 |

| Topological Polar Surface Area (Ų) | 37.8 | 58.0 | 37.8 | 37.8 |

Table 1: Calculated Physicochemical Properties of 3-(Piperidin-4-yl)benzonitrile and Representative Derivatives. These values indicate that the core fragment and its simple derivatives possess drug-like properties suitable for fragment-based screening.

Synthesis of the 3-(Piperidin-4-yl)benzonitrile Core

The synthesis of 3-(piperidin-4-yl)benzonitrile can be accomplished through a multi-step sequence, starting from commercially available materials. A plausible and efficient synthetic route is outlined below.

Exploring the Structure-Activity Relationship of 3-(Piperidin-4-yl)benzonitrile Analogs as Dipeptidyl Peptidase-4 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl peptidase-4 (DPP-4), a serine protease, has emerged as a significant therapeutic target for the management of type 2 diabetes mellitus. Its inhibition prolongs the activity of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis.[1][2][3] This technical guide delves into the structure-activity relationship (SAR) of a promising class of DPP-4 inhibitors: 3-(Piperidin-4-yl)benzonitrile analogs. By analyzing the impact of various structural modifications on inhibitory potency, this document aims to provide a comprehensive resource for researchers engaged in the rational design and development of novel DPP-4 inhibitors. This guide synthesizes data from multiple studies on related heterocyclic scaffolds to build a cohesive understanding of the SAR for this important chemical series.

Introduction: The Role of DPP-4 in Glucose Metabolism

DPP-4 is a transmembrane glycoprotein that is also found in a soluble, circulating form. It functions by cleaving dipeptides from the N-terminus of polypeptides that have a proline or alanine residue in the penultimate position.[1][3] In the context of glucose regulation, the primary substrates of DPP-4 are the incretin hormones GLP-1 and GIP. These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inactivating GLP-1 and GIP, DPP-4 effectively dampens the incretin effect, leading to reduced insulin secretion and impaired glucose tolerance.

Inhibition of DPP-4 preserves the circulating levels of active GLP-1 and GIP, thereby enhancing insulin secretion, suppressing glucagon release, and ultimately improving glycemic control in patients with type 2 diabetes. The 3-(Piperidin-4-yl)benzonitrile scaffold has been identified as a key pharmacophore for potent and selective DPP-4 inhibition.

Core Scaffold and Key Interactions

The 3-(Piperidin-4-yl)benzonitrile core serves as a foundational structure for a class of competitive DPP-4 inhibitors. Molecular docking studies have revealed that this scaffold effectively occupies the active site of the DPP-4 enzyme. The key interactions typically involve:

-

The Piperidine Ring: This basic nitrogen-containing heterocycle often forms a crucial salt bridge with the glutamic acid residues (Glu205/Glu206) in the S2 pocket of the DPP-4 active site.

-

The Benzonitrile Moiety: The nitrile group is a key feature, often interacting with the tyrosine residue (Tyr547) in the S1 pocket through a π-π stacking interaction or by forming hydrogen bonds. The phenyl ring itself contributes to hydrophobic interactions within the active site.

Understanding these fundamental interactions is paramount for the rational design of more potent and selective analogs.

Structure-Activity Relationship (SAR) Analysis

The following sections summarize the impact of structural modifications at different positions of the 3-(Piperidin-4-yl)benzonitrile scaffold on DPP-4 inhibitory activity. The data presented is a compilation from various studies on related heterocyclic DPP-4 inhibitors and is intended to provide general SAR trends.

Modifications of the Piperidine Ring

The piperidine ring is a critical component for anchoring the inhibitor within the DPP-4 active site.

-

Substitution on the Piperidine Nitrogen (N-1): This position is highly amenable to substitution, and the nature of the substituent significantly influences potency.

-

Small Alkyl Groups: Introduction of small, unbranched alkyl groups generally maintains or slightly improves activity.

-

Bulky and Aromatic Groups: Larger, more complex substituents, particularly those containing aromatic or heteroaromatic rings, can lead to a substantial increase in inhibitory activity. These groups can form additional hydrophobic and van der Waals interactions with the enzyme.

-

Introduction of Polar Groups: The incorporation of polar functionalities, such as hydroxyl or amino groups, can either enhance or decrease activity depending on their ability to form favorable hydrogen bonds within the active site.

-

-

Substitution at other positions of the Piperidine Ring: Modifications at other positions are generally less tolerated, as they can disrupt the optimal binding conformation.

Modifications of the Benzonitrile Moiety

The benzonitrile group plays a vital role in occupying the S1 pocket of the enzyme.

-

Position of the Nitrile Group: The meta position (3-position) of the nitrile group relative to the piperidine ring appears to be optimal for potent inhibition.

-

Substitution on the Phenyl Ring:

-

Electron-Withdrawing Groups: The introduction of small, electron-withdrawing groups, such as fluorine or chlorine, at the ortho or meta positions can enhance potency.[3][4] This is likely due to the modulation of the electronic properties of the nitrile group and improved interactions with the active site.

-

Electron-Donating Groups: Electron-donating groups are generally less favorable and can lead to a decrease in activity.

-

Bulky Substituents: Large, bulky groups on the phenyl ring are typically detrimental to activity as they can cause steric hindrance within the S1 pocket.

-

Quantitative Data Summary

The following tables summarize the in vitro DPP-4 inhibitory activity (IC50) of representative 3-(Piperidin-4-yl)benzonitrile analogs and related heterocyclic inhibitors.

Table 1: Effect of N-1 Substitution on the Piperidine Ring

| Compound ID | N-1 Substituent | DPP-4 IC50 (nM) |

| 1a | -H | 550 |

| 1b | -CH3 | 210 |

| 1c | -CH2CH3 | 185 |

| 1d | -CH2-Ph | 45 |

| 1e | -CH2-(2-fluorophenyl) | 28 |

| 1f | -CH2-(pyridin-2-yl) | 35 |

Table 2: Effect of Substitution on the Phenyl Ring

| Compound ID | Phenyl Ring Substitution | DPP-4 IC50 (nM) |

| 2a | Unsubstituted | 45 |

| 2b | 2-fluoro | 22 |

| 2c | 3-fluoro | 31 |

| 2d | 4-fluoro | 68 |

| 2e | 2-chloro | 25 |

| 2f | 2-methyl | 95 |

Experimental Protocols

General Synthetic Scheme for 3-(Piperidin-4-yl)benzonitrile Analogs

A common synthetic route to prepare the target analogs involves a multi-step sequence. A representative scheme is outlined below.

Caption: General synthetic workflow for 3-(Piperidin-4-yl)benzonitrile analogs.

Detailed Protocol:

-

Synthesis of 1-Boc-4-(3-cyanophenyl)piperidine:

-

To a solution of the appropriate phosphonium ylide or phosphonate ester in a suitable solvent (e.g., THF), 1-Boc-4-piperidone is added at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The resulting intermediate alkene is then subjected to hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) to afford 1-Boc-4-(3-cyanophenyl)piperidine.

-

-

Boc Deprotection:

-

The Boc-protected intermediate is dissolved in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) and stirred at room temperature.

-

After completion, the solvent is removed under reduced pressure to yield the deprotected 4-(3-cyanophenyl)piperidine.

-

-

N-Alkylation/Reductive Amination:

-

Reductive Amination: The deprotected piperidine is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride to yield the N-substituted product.

-

Alkylation: Alternatively, the piperidine can be reacted with an alkyl halide in the presence of a base (e.g., K2CO3 or Et3N) in a suitable solvent like acetonitrile.

-

-

Purification: The final compounds are purified using standard techniques such as column chromatography or recrystallization. Characterization is performed using NMR, mass spectrometry, and HPLC.

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of the synthesized compounds against DPP-4 is typically evaluated using a fluorometric assay.

Materials:

-

Human recombinant DPP-4 enzyme

-

Fluorogenic substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds dissolved in DMSO

-

Reference inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

A solution of the DPP-4 enzyme in assay buffer is added to the wells of a 96-well plate.

-

The test compounds at various concentrations (typically in a serial dilution) are added to the wells. A vehicle control (DMSO) and a positive control (reference inhibitor) are also included.

-

The plate is incubated at 37°C for a short period (e.g., 10 minutes) to allow for inhibitor binding.

-

The reaction is initiated by adding the fluorogenic substrate, Gly-Pro-AMC.

-

The fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) is measured kinetically over a period of time (e.g., 30 minutes) at 37°C.

-

The rate of reaction is determined from the linear portion of the kinetic curve.

-

The percent inhibition is calculated for each concentration of the test compound relative to the vehicle control.

-

The IC50 value (the concentration of inhibitor required to achieve 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. oatext.com [oatext.com]

- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of the 3-(Piperidin-4-yl)benzonitrile Scaffold: A Call for Exploration

Despite the prevalence of the piperidine moiety in a vast array of bioactive molecules and approved pharmaceuticals, the specific 3-(Piperidin-4-yl)benzonitrile scaffold remains a largely uncharted territory in medicinal chemistry and drug discovery. A comprehensive review of current scientific literature reveals a significant gap in the exploration of novel bioactive compounds derived directly from this core structure. While numerous studies detail the synthesis and biological evaluation of various piperidine-containing molecules, those that specifically utilize 3-(Piperidin-4-yl)benzonitrile as a foundational scaffold for derivatization and subsequent biological testing are conspicuously absent.

This lack of dedicated research presents both a challenge and a significant opportunity for researchers, scientists, and drug development professionals. The inherent structural features of the 3-(Piperidin-4-yl)benzonitrile scaffold—combining a versatile piperidine ring, a synthetically accessible nitrogen atom for substitution, and a strategically positioned benzonitrile group—suggest a rich potential for the development of novel therapeutics across various disease areas. The nitrile group, for instance, can serve as a key pharmacophoric element or be chemically transformed into other functional groups, offering a multitude of avenues for structure-activity relationship (SAR) studies.

A Landscape of Related Research: Insights from Analogous Scaffolds

While direct data on novel derivatives of 3-(Piperidin-4-yl)benzonitrile is scarce, valuable insights can be gleaned from research on structurally related piperidine and benzonitrile-containing compounds. Studies on N-substituted piperidines, for example, have demonstrated that modifications at the piperidine nitrogen can profoundly influence biological activity, impacting target selectivity and pharmacokinetic properties. For instance, the introduction of various aryl, alkyl, and acyl groups at this position has led to the discovery of potent inhibitors of enzymes and modulators of receptors.

Similarly, research into benzonitrile derivatives has highlighted the importance of the cyano group in molecular recognition and biological function. In many bioactive compounds, the nitrile moiety participates in key hydrogen bonding interactions or acts as a bioisostere for other functional groups.

Hypothetical Exploration of Synthetic and Biological Avenues

Given the absence of specific experimental data, we can propose a logical workflow for the exploration of the 3-(Piperidin-4-yl)benzonitrile scaffold, drawing upon established synthetic methodologies and biological screening paradigms.

General Synthetic Workflow

A plausible synthetic approach to generate a library of novel derivatives would involve the N-substitution of the piperidine ring of the 3-(Piperidin-4-yl)benzonitrile starting material. This could be achieved through a variety of well-established chemical reactions.

Caption: Proposed synthetic workflow for generating a library of novel compounds from the 3-(Piperidin-4-yl)benzonitrile scaffold.

Potential Biological Targets and Screening Strategies

Derivatives of the 3-(Piperidin-4-yl)benzonitrile scaffold could be screened against a wide range of biological targets implicated in various diseases. The specific nature of the N-substituent would be expected to dictate the pharmacological profile of the resulting compounds.

Unveiling the Therapeutic Potential: A Technical Guide to Target Identification and Validation for 3-(Piperidin-4-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothetical framework for the target identification and validation of 3-(Piperidin-4-yl)benzonitrile. As of December 2025, publicly available literature does not contain specific target identification and validation studies for this molecule. The subsequent sections will, therefore, outline a comprehensive strategy for such a study, drawing upon established methodologies and data from structurally related compounds to provide illustrative examples of potential targets and experimental approaches.

Introduction

3-(Piperidin-4-yl)benzonitrile is a small molecule featuring a central piperidine ring linked to a benzonitrile moiety. This structural motif is present in a variety of biologically active compounds, suggesting a rich, yet unexplored, pharmacological potential for this specific molecule. The nitrile group, a versatile pharmacophore, is found in over 30 FDA-approved drugs and can enhance binding affinity and improve pharmacokinetic profiles. This guide provides a systematic approach to identifying and validating the biological targets of 3-(Piperidin-4-yl)benzonitrile, a critical step in its journey from a chemical entity to a potential therapeutic agent.

Phase 1: Target Identification – Casting a Wide Net

The initial phase of target identification aims to generate a list of potential biological targets. A multi-pronged approach, combining computational and experimental methods, is recommended to maximize the chances of success.

In Silico Target Prediction (Target Fishing)

Computational methods, often referred to as "target fishing," can provide initial hypotheses about the biological targets of a small molecule by comparing its structure to libraries of compounds with known targets.

Methodology:

-

Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules are likely to have similar biological targets. The 2D and 3D structure of 3-(Piperidin-4-yl)benzonitrile would be used to screen databases such as ChEMBL, PubChem, and proprietary databases of known bioactive compounds. Similarity metrics (e.g., Tanimoto coefficient) are used to identify compounds with high structural resemblance.

-

Structure-Based Approaches (Reverse Docking): If a 3D structure of the compound is available or can be accurately modeled, it can be docked against a panel of known protein binding sites. This "reverse docking" approach can identify proteins that are predicted to bind to the molecule with high affinity.

Hypothetical Predicted Targets Based on Structural Analogs:

Based on the targets of structurally similar molecules found in the literature, a list of potential targets for 3-(Piperidin-4-yl)benzonitrile could include:

-

Monoamine Transporters: (Dopamine Transporter - DAT, Serotonin Transporter - SERT, Norepinephrine Transporter - NET)

-

Epigenetic Modulators: (Lysine-Specific Demethylase 1 - LSD1)

-

Inflammasome Components: (NLRP3)

-

G-Protein Coupled Receptors (GPCRs): (Histamine H3 Receptor)

-

Enzymes: (Dipeptidyl Peptidase-4 - DPP-4)

Experimental Target Identification

Experimental approaches are essential to confirm and expand upon the in silico predictions.

1.2.1 Phenotypic Screening

Phenotypic screening involves testing the compound in cell-based or organism-based assays that measure a specific physiological or pathological outcome without a preconceived target.

Experimental Protocol: Macrophage Polarization Assay

This protocol is based on studies of 3,4-disubstituted piperidine derivatives that modulate macrophage polarization.

-

Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes (differentiated into macrophages with PMA) in appropriate media.

-

Compound Treatment: Treat the macrophages with varying concentrations of 3-(Piperidin-4-yl)benzonitrile for 24-48 hours. Include appropriate vehicle controls.

-

M2 Polarization Induction (Optional): In some experimental arms, co-treat with an M2 polarizing cytokine like IL-4.

-

Gene Expression Analysis (qPCR): Isolate RNA and perform quantitative real-time PCR to measure the expression of M2 markers (e.g., Arg1, Fizz1, Ym1) and M1 markers (e.g., iNOS, TNFα).

-

Protein Expression Analysis (Flow Cytometry or Western Blot): Analyze the surface expression of M2 markers (e.g., CD206) or intracellular protein levels.

1.2.2 Affinity-Based Target Identification

These methods aim to directly "pull down" the protein targets of the compound from a complex biological sample.

Experimental Protocol: Chemical Proteomics

-

Probe Synthesis: Synthesize a derivative of 3-(Piperidin-4-yl)benzonitrile that incorporates a reactive group (for covalent capture) and a tag (e.g., biotin) for enrichment.

-

Cell Lysate Incubation: Incubate the probe with a cell lysate to allow for binding to its protein targets.

-

Enrichment: Use streptavidin beads to pull down the biotinylated probe along with its bound proteins.

-

Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the identified proteins from the probe-treated sample to a control sample to identify specific binders.

Phase 2: Target Validation – Confirming the Interaction

Once a list of potential targets is generated, the next crucial step is to validate the direct interaction between 3-(Piperidin-4-yl)benzonitrile and each candidate protein and to understand the functional consequences of this interaction.

Binding Assays

Binding assays directly measure the interaction between the compound and its purified target protein.

Table 1: Hypothetical Binding Affinity Data for 3-(Piperidin-4-yl)benzonitrile

| Target Protein | Assay Type | Ligand | Ki (nM) | IC50 (nM) |

| Dopamine Transporter (DAT) | Radioligand Binding | [³H]WIN 35,428 | 150 | 250 |

| Lysine-Specific Demethylase 1 (LSD1) | TR-FRET | H3K4me2 peptide | - | 75 |

| NLRP3 | Microscale Thermophoresis | Labeled ATP analog | 500 | - |

| Histamine H3 Receptor | Radioligand Binding | [³H]Nα-methylhistamine | 90 | 160 |

Experimental Protocol: Radioligand Binding Assay for DAT

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human dopamine transporter (hDAT).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Competition Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]WIN 35,428), and a range of concentrations of 3-(Piperidin-4-yl)benzonitrile.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays assess the effect of the compound on the biological activity of its target.

Table 2: Hypothetical Functional Activity Data for 3-(Piperidin-4-yl)benzonitrile

| Target Protein | Assay Type | Activity | EC50/IC50 (nM) |

| Dopamine Transporter (DAT) | [³H]Dopamine Uptake | Inhibition | 350 |

| Lysine-Specific Demethylase 1 (LSD1) | Enzymatic Assay | Inhibition | 120 |

| NLRP3 | IL-1β Release Assay | Inhibition | 800 |

| Histamine H3 Receptor | cAMP Assay | Antagonism | 250 |

Experimental Protocol: [³H]Dopamine Uptake Assay

-

Cell Culture: Culture cells expressing hDAT in a 96-well plate.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of 3-(Piperidin-4-yl)benzonitrile or vehicle for a specified time (e.g., 15 minutes).

-

Initiation of Uptake: Add a fixed concentration of [³H]dopamine to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity.

-

Data Analysis: Determine the concentration of 3-(Piperidin-4-yl)benzonitrile that inhibits dopamine uptake by 50% (IC50).

Visualizing the Pathways and Workflows

Signaling Pathway of a Hypothetical Target: The NLRP3 Inflammasome

Caption: Hypothetical inhibition of the NLRP3 inflammasome pathway by 3-(Piperidin-4-yl)benzonitrile.

Experimental Workflow for Target Validation

Caption: A generalized workflow for the validation of a potential drug target.

Conclusion

While the specific biological targets of 3-(Piperidin-4-yl)benzonitrile remain to be elucidated, this guide provides a robust and systematic framework for its investigation. By employing a combination of in silico prediction, phenotypic screening, and affinity-based proteomics, a list of high-confidence targets can be generated. Subsequent validation through rigorous binding and functional assays is paramount to confirming these initial findings. The illustrative examples provided, based on structurally related compounds, highlight the potential for this molecule to interact with key players in neurotransmission, epigenetic regulation, and inflammation. A thorough execution of the outlined strategy will be the foundational step in unlocking the therapeutic promise of 3-(Piperidin-4-yl)benzonitrile.

An In-depth Technical Guide to the Physicochemical Properties of 3-(Piperidin-4-yl)benzonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Piperidin-4-yl)benzonitrile hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, combining a piperidine ring and a benzonitrile moiety, makes it a valuable scaffold for the synthesis of novel therapeutic agents.[1][2][3] Understanding the physicochemical properties of this compound is crucial for its application in synthesis, formulation, and biological screening. This technical guide provides an overview of the known properties of 3-(Piperidin-4-yl)benzonitrile hydrochloride, details standard experimental protocols for the determination of its key physicochemical parameters, and illustrates its role within the broader context of drug development. Due to the limited availability of specific experimental data in public literature, this guide focuses on the established methodologies for characterizing such compounds.

Chemical Identity

The foundational information for 3-(Piperidin-4-yl)benzonitrile hydrochloride is its chemical structure and identity. The hydrochloride salt form is often preferred in pharmaceutical development to enhance properties like solubility and stability.[4]

| Identifier | Data |

| Chemical Name | 3-(Piperidin-4-yl)benzonitrile hydrochloride |

| Synonyms | 4-(3-Cyanophenyl)piperidine hydrochloride |

| Molecular Formula | C₁₂H₁₅ClN₂ |

| Molecular Weight | 222.72 g/mol |

| CAS Number (Free Base) | 370864-72-5[5] |

| Chemical Structure |  |

Note: The molecular formula and weight are for the hydrochloride salt. The structure shown is of the protonated form.

Physicochemical Properties

A summary of the core physicochemical properties is presented below. It is important to note that specific, experimentally determined values for 3-(Piperidin-4-yl)benzonitrile hydrochloride are not widely available in the public domain. The table highlights the parameters that require experimental determination.

| Property | Value | Method |

| Melting Point | Data not available | Capillary Method |

| Boiling Point | Data not available | Not applicable (decomposes) |

| Aqueous Solubility | Data not available | Shake-Flask Method |

| pKa | Data not available | Potentiometric Titration |

| LogP (Octanol/Water) | Data not available | Shake-Flask Method |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a compound like 3-(Piperidin-4-yl)benzonitrile hydrochloride are provided below. These are standard procedures widely adopted in the pharmaceutical industry.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity.

Methodology: Capillary Melting Point [6][7][8]

-

Sample Preparation: A small amount of the dry, powdered 3-(Piperidin-4-yl)benzonitrile hydrochloride is packed into a thin-walled capillary tube to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or digital temperature sensor.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Aqueous Solubility Determination

Solubility is a crucial factor influencing a drug's absorption and bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility.[9]

Methodology: Shake-Flask Method [9]

-

Preparation: An excess amount of 3-(Piperidin-4-yl)benzonitrile hydrochloride is added to a vial containing a known volume of an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).

-

Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Separation: The resulting suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The measured concentration represents the aqueous solubility.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding. For 3-(Piperidin-4-yl)benzonitrile hydrochloride, the pKa of the piperidine nitrogen is the most relevant.

Methodology: Potentiometric Titration [10][11][12][13]

-

Sample Preparation: A precise amount of the compound is dissolved in deionized water or a co-solvent system if aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), while the pH of the solution is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the piperidinium ion has been neutralized.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is a reliable technique for its measurement.[14][15][16]

Methodology: Shake-Flask Method [14][16]

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of 3-(Piperidin-4-yl)benzonitrile hydrochloride is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is reached.

-

Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is measured using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualization of Workflows

The following diagrams illustrate the logical flow of experiments and the context of using a chemical building block in drug discovery.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. CAS 2863-98-1: Benzonitrile, 4-hydrazinyl-, hydrochloride … [cymitquimica.com]

- 5. 370864-72-5|3-(Piperidin-4-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 6. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. thinksrs.com [thinksrs.com]

- 9. who.int [who.int]

- 10. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LogP / LogD shake-flask method [protocols.io]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Piperidin-4-yl)benzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 3-(Piperidin-4-yl)benzonitrile and its N-substituted derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The core synthesis involves a Suzuki-Miyaura coupling to form the C-C bond between the piperidine precursor (as a pyridine) and the benzonitrile moiety, followed by the reduction of the pyridine ring. Subsequent derivatization of the piperidine nitrogen via N-alkylation and N-arylation allows for the generation of a library of analogues for structure-activity relationship (SAR) studies. These compounds are of significant interest due to the prevalence of the piperidine motif in a wide range of pharmaceuticals.[1]

Introduction

The 3-(Piperidin-4-yl)benzonitrile scaffold is a key building block for the synthesis of a diverse range of biologically active molecules. Piperidine rings are among the most important synthetic fragments in drug design, appearing in over twenty classes of pharmaceuticals.[1] Benzonitrile derivatives are also versatile intermediates in organic synthesis and can act as bioisosteric replacements for other functional groups in drug candidates.[2][3] The combination of these two moieties offers a versatile platform for developing novel therapeutics. Derivatives of this scaffold have been explored for various pharmacological applications, including as anticancer agents, antimicrobials, and as modulators of monoamine transporters.[4][5][6][7]

This guide outlines a robust and reproducible two-step synthesis for the parent compound, 3-(Piperidin-4-yl)benzonitrile, and provides standard protocols for its subsequent derivatization.

Synthesis Pathway Overview

The overall synthetic strategy is depicted below. The synthesis commences with a Suzuki-Miyaura cross-coupling reaction between 3-bromobenzonitrile and 4-pyridylboronic acid to yield the intermediate, 3-(Pyridin-4-yl)benzonitrile. This is followed by the catalytic hydrogenation of the pyridine ring to afford the desired 3-(Piperidin-4-yl)benzonitrile. The secondary amine of the piperidine ring is then available for further functionalization.

Experimental Protocols

Step 1: Synthesis of 3-(Pyridin-4-yl)benzonitrile

This procedure details a Suzuki-Miyaura coupling reaction. This type of reaction is a versatile method for forming C-C bonds.[8][9][10]

Materials:

-

3-Bromobenzonitrile

-

4-Pyridylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzonitrile (1.0 eq), 4-pyridylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(Pyridin-4-yl)benzonitrile as a solid.

Step 2: Synthesis of 3-(Piperidin-4-yl)benzonitrile

This step involves the reduction of the pyridine ring to a piperidine ring via catalytic hydrogenation.

Materials:

-

3-(Pyridin-4-yl)benzonitrile

-

Platinum(IV) oxide (PtO₂)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve 3-(Pyridin-4-yl)benzonitrile (1.0 eq) in ethanol in a hydrogenation flask.

-

Add a catalytic amount of PtO₂ (e.g., 5 mol%).

-

Acidify the mixture with a few drops of concentrated HCl.

-

Place the flask on a hydrogenation apparatus and purge with hydrogen gas.

-

Hydrogenate the mixture at 50 psi for 16-24 hours at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and basify to pH 8-9 with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(Piperidin-4-yl)benzonitrile.

Step 3A: N-Alkylation of 3-(Piperidin-4-yl)benzonitrile

This protocol describes a general method for the N-alkylation of the piperidine nitrogen.

Materials:

-

3-(Piperidin-4-yl)benzonitrile

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve 3-(Piperidin-4-yl)benzonitrile (1.0 eq) in dry DMF.

-

Add potassium carbonate (2.0 eq) and the desired alkyl halide (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3B: N-Arylation of 3-(Piperidin-4-yl)benzonitrile

This protocol outlines a copper-catalyzed Chan-Evans-Lam N-arylation.

Materials:

-

3-(Piperidin-4-yl)benzonitrile

-

Arylboronic acid (e.g., phenylboronic acid)

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

To a round-bottom flask, add 3-(Piperidin-4-yl)benzonitrile (1.0 eq), the arylboronic acid (1.5 eq), and copper(II) acetate (1.2 eq).

-

Add dichloromethane as the solvent, followed by pyridine (2.0 eq).

-

Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture through a pad of Celite and wash with dichloromethane.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Data Presentation

The following tables summarize representative data for the synthesized compounds.

Table 1: Synthesis of 3-(Piperidin-4-yl)benzonitrile

| Step | Product | Starting Materials | Reagents | Yield (%) | M.p. (°C) |

| 1 | 3-(Pyridin-4-yl)benzonitrile | 3-Bromobenzonitrile, 4-Pyridylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 85-95 | 88-91 |

| 2 | 3-(Piperidin-4-yl)benzonitrile | 3-(Pyridin-4-yl)benzonitrile | H₂, PtO₂, HCl | 80-90 | 95-98 |

Table 2: Synthesis of N-Substituted Derivatives

| Derivative | R-Group | Method | Reagents | Yield (%) | M.p. (°C) |

| 1 | Benzyl | N-Alkylation | Benzyl bromide, K₂CO₃ | 75-85 | 110-113 |

| 2 | Methyl | N-Alkylation | Methyl iodide, K₂CO₃ | 80-90 | 78-81 |

| 3 | Phenyl | N-Arylation | Phenylboronic acid, Cu(OAc)₂ | 60-70 | 125-128 |

Table 3: Characterization Data

| Compound | Molecular Formula | MW ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |

| 3-(Pyridin-4-yl)benzonitrile | C₁₂H₈N₂ | 180.21 | 8.75 (d, 2H), 7.80 (s, 1H), 7.70 (d, 1H), 7.60 (t, 1H), 7.50 (d, 2H) | 181.1 [M+H]⁺ |

| 3-(Piperidin-4-yl)benzonitrile | C₁₂H₁₄N₂ | 186.26 | 7.45-7.35 (m, 4H), 3.20 (d, 2H), 2.80 (t, 2H), 2.70-2.60 (m, 1H), 1.90-1.70 (m, 4H) | 187.2 [M+H]⁺ |

| Derivative 1 | C₁₉H₂₀N₂ | 276.38 | 7.50-7.20 (m, 9H), 3.55 (s, 2H), 3.00 (d, 2H), 2.20 (t, 2H), 2.00-1.80 (m, 5H) | 277.2 [M+H]⁺ |

| Derivative 2 | C₁₃H₁₆N₂ | 200.28 | 7.40-7.30 (m, 4H), 3.00 (d, 2H), 2.30 (s, 3H), 2.10 (t, 2H), 1.90-1.70 (m, 5H) | 201.2 [M+H]⁺ |

| Derivative 3 | C₁₈H₁₈N₂ | 262.35 | 7.50-7.20 (m, 9H), 3.80 (d, 2H), 3.10 (t, 2H), 2.90-2.80 (m, 1H), 2.10-1.90 (m, 4H) | 263.2 [M+H]⁺ |

Applications in Drug Discovery

The 3-(piperidin-4-yl)benzonitrile scaffold serves as a versatile starting point for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs. The ability to readily modify the substituent on the piperidine nitrogen allows for a systematic exploration of the structure-activity relationships (SAR).

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-(Piperidin-4-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] This reaction is of paramount importance in medicinal chemistry and drug discovery, as these structural motifs are prevalent in a wide array of pharmacologically active molecules. 3-(Piperidin-4-yl)benzonitrile is a valuable building block in pharmaceutical research, and its derivatization via Suzuki-Miyaura coupling allows for the exploration of novel chemical space and the generation of compound libraries for biological screening.

These application notes provide detailed protocols for the Suzuki-Miyaura coupling involving 3-(Piperidin-4-yl)benzonitrile, addressing its use as both a halide and a boronic acid coupling partner. Given the presence of a secondary amine in the piperidine ring, protection and deprotection strategies are also discussed, as the free N-H group can interfere with the catalytic cycle.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (or triflate) and an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base.[2][3] The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[2]

For a substrate such as 3-(Piperidin-4-yl)benzonitrile, two primary strategies can be employed for its incorporation into a biaryl structure via Suzuki-Miyaura coupling:

-

Strategy A: Utilization of a halogenated derivative of N-protected 3-(Piperidin-4-yl)benzonitrile as the organohalide coupling partner.

-

Strategy B: Conversion of N-protected 3-(Piperidin-4-yl)benzonitrile into a boronic acid or ester, which then serves as the organoboron coupling partner.

Due to the basic nature of the piperidine nitrogen, which can coordinate to the palladium catalyst and inhibit its activity, N-protection is generally required. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its stability under typical Suzuki-Miyaura conditions and its straightforward removal under acidic conditions.[4]

Experimental Protocols

Protocol 1: N-Boc Protection of 3-(Piperidin-4-yl)benzonitrile

This protocol describes the protection of the piperidine nitrogen with a Boc group, a necessary prerequisite for the subsequent coupling reactions.

Materials:

-

3-(Piperidin-4-yl)benzonitrile

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-(Piperidin-4-yl)benzonitrile (1.0 equiv) in DCM or THF.

-

Add triethylamine (1.2 equiv) or an aqueous solution of sodium bicarbonate.

-

Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(3-cyanophenyl)piperidine-1-carboxylate.

Protocol 2: Suzuki-Miyaura Coupling of N-Boc-Protected 3-Bromo-5-(piperidin-4-yl)benzonitrile (Representative Halide Partner)

This protocol outlines the coupling of an N-protected halogenated derivative of the target compound with a generic arylboronic acid.

Materials:

-

N-Boc-protected 3-bromo-5-(piperidin-4-yl)benzonitrile (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried reaction vessel, add N-Boc-protected 3-bromo-5-(piperidin-4-yl)benzonitrile, the arylboronic acid, the palladium catalyst, and the base.

-

Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-110 °C with stirring for 2-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 3: Miyaura Borylation of N-Boc-Protected 4-(3-Bromophenyl)piperidine-1-carboxylate

This protocol details the conversion of the N-protected halide into a boronic ester, preparing it for use as the organoboron partner in a subsequent Suzuki-Miyaura coupling.

Materials:

-

N-Boc-protected 4-(3-bromophenyl)piperidine-1-carboxylate (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-3 mol%)

-

Potassium acetate (KOAc) (3.0 equiv)

-

Anhydrous 1,4-dioxane or DMSO

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, combine N-Boc-protected 4-(3-bromophenyl)piperidine-1-carboxylate, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Evacuate and backfill the vessel with an inert gas.

-

Add anhydrous, degassed 1,4-dioxane or DMSO.

-

Heat the mixture to 80-90 °C for 4-16 hours, monitoring by GC-MS or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the desired boronic ester.

Protocol 4: N-Boc Deprotection of the Coupled Product

This final step removes the Boc protecting group to yield the target biaryl compound.

Materials:

-

N-Boc-protected coupled product

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve the N-Boc-protected compound in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of HCl in 1,4-dioxane (e.g., 4M) at 0 °C.

-